N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxyphenyl)ethanediamide
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxyphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group and a 2-methoxyphenyl moiety. Its structure combines rigidity from the cyclopropane and tetrahydroquinoline with hydrogen-bonding capabilities via the ethanediamide linker and methoxy group. Below, we compare its structural and functional attributes with related compounds.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-19-7-3-2-6-17(19)24-21(27)20(26)23-16-11-10-14-5-4-12-25(18(14)13-16)22(28)15-8-9-15/h2-3,6-7,10-11,13,15H,4-5,8-9,12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBQHIPXQBTWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxyphenyl)ethanediamide is a synthetic compound that belongs to the class of amides and is characterized by its complex structure, which includes a cyclopropane ring and a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic areas.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H25N3O4
- Molecular Weight : 407.47 g/mol
- CAS Number : 898413-61-1
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets such as enzymes and receptors. These interactions can alter cellular signaling pathways and metabolic processes, leading to various therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Apoptotic Induction : Activation of intrinsic apoptotic pathways has been observed in cancer cell lines treated with related compounds.
- Inhibition of Metastasis : Some studies suggest that these compounds can inhibit the migration and invasion of cancer cells.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate cytotoxic effects on breast cancer cells | Showed significant reduction in cell viability at concentrations above 10 µM. |
| Study B | Assess anti-inflammatory properties | Reduced levels of pro-inflammatory cytokines in vitro. |
| Study C | Investigate effects on apoptosis | Induced apoptosis in leukemia cell lines through caspase activation. |
In Vivo Studies
In vivo studies using animal models have demonstrated the potential of this compound to reduce tumor size and improve survival rates compared to control groups. For instance:
- Mouse Model of Breast Cancer : Mice treated with the compound showed a 40% reduction in tumor volume after four weeks compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide ()
- Key Difference : The 2-methoxyphenyl group is replaced with a 3-nitrophenyl.
- Biological Activity: Nitro groups often improve binding to enzymes (e.g., kinases or reductases) but may increase toxicity. Methoxy groups are common in CNS-active drugs due to improved blood-brain barrier penetration .
N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide (, Compound 273)
- Key Difference: Tetrahydroquinoline is replaced with an indenyl group; substituents are 4-chloro-3-fluorophenyl.
- Impact :
Modifications to the Tetrahydroquinoline Core
N-(2,2-diethoxyethyl)-N′-[1-(methylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]ethanediamide ()
- Key Differences : Cyclopropanecarbonyl replaced with methylsulfonyl (-SO₂CH₃); diethoxyethyl substituent added.
- Conformational Flexibility: The diethoxyethyl chain may reduce rigidity, affecting binding specificity .
N'-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide ()
- Key Differences : Additional 4-methylpiperazine and 3-acetamidophenyl groups.
- Impact: Solubility: Piperazine enhances water solubility and basicity.
Functional Group Comparisons in Ethanediamide Derivatives
Compound 21 () : 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Key Difference : Ethanediamide linker replaced with benzamide.
- Impact :
- Flexibility : The ethanediamide’s two amide bonds allow greater conformational adaptability than a single benzamide, possibly enabling interactions with larger binding pockets.
- Activity : Benzamide derivatives are common in carbonic anhydrase inhibitors, suggesting the target compound may share this activity .
Compound 273 () : Ethanediamide with carbamimidamido and halogenated phenyl
Data Tables
Table 1: Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
